3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide

NK2 receptor antagonist bronchoconstriction tachykinin

This meta-substituted bromoacetamido-N-methylbenzamide (pKb < 8.0) is an essential low-activity control for NK2 receptor structure-activity relationship (SAR) studies. Unlike para-substituted analogues (pKb = 8.3), the meta isomer uniquely combines a reactive bromoacetyl electrophilic warhead with a geometry that precludes high-affinity receptor binding, making it ideal for establishing potency baselines and distinguishing covalent from non-covalent binding modes in washout experiments. Researchers can rely on this compound as a definitive reversible antagonist control when screening N-methylbenzamide analogue libraries for NK2 receptor antagonism.

Molecular Formula C16H15BrN2O2
Molecular Weight 347.21 g/mol
CAS No. 1138443-01-2
Cat. No. B1389742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide
CAS1138443-01-2
Molecular FormulaC16H15BrN2O2
Molecular Weight347.21 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
InChIInChI=1S/C16H15BrN2O2/c1-19(14-8-3-2-4-9-14)16(21)12-6-5-7-13(10-12)18-15(20)11-17/h2-10H,11H2,1H3,(H,18,20)
InChIKeyURJBPVUGKYLWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide (CAS 1138443-01-2) for Targeted Electrophilic Probe Development


3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide (CAS 1138443-01-2) is a meta-substituted bromoacetamido-N-methylbenzamide derivative designed as a potential electrophilic affinity label for the neurokinin-2 (NK2) receptor [1]. This compound belongs to a class of synthetic N-methylbenzamide analogues structurally derived from the potent NK2 antagonist SR 48,968, and features a reactive bromoacetyl group positioned at the 3-(meta) position of the benzamide ring, enabling covalent targeting of nucleophilic residues within receptor binding sites [1].

Why Positional Isomers and In-Class N-Methylbenzamide Derivatives Cannot Replace 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide


Attempting to substitute this compound with its para- or ortho-substituted positional isomers, or with non-electrophilic N-methylbenzamide controls, is not scientifically equivalent because the position of the bromoacetamido group directly dictates NK2 receptor antagonist potency and the capacity for covalent labeling [1]. Quantitative functional assays in guinea pig trachea demonstrate that the meta-substituted analogue (pKb < 8.0) exhibits substantially reduced antagonist activity compared to the para-substituted analogue (pKb = 8.3 ± 0.4) and the potent unsubstituted lead (pKb = 9.5), confirming that even minor positional changes produce divergent pharmacological profiles that cannot be interchanged in structure-activity relationship (SAR) studies or affinity labeling experiments [1].

Quantitative Differentiation Evidence for 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide vs. Positional Isomers and Analogues


Meta-Substituted Bromoacetamido Derivative Exhibits Substantially Reduced NK2 Antagonist Potency vs. Para-Substituted Isomer (ΔpKb ≥ 0.3 log units)

In a direct head-to-head functional assay using isolated guinea pig trachea stimulated with the NK2-selective agonist [β-Ala8]-NKA(4-10), the meta-substituted bromoacetamido analogue 17 (3-[(2-bromoacetyl)amino]-N-methyl-N-phenylbenzamide) exhibited a pKb value of less than 8.0, which is markedly lower than the para-substituted analogue 18 (pKb = 8.3 ± 0.4) and the unsubstituted comparator 2 (pKb = 9.5 ± 0.2) [1]. This represents at least a 2-fold difference in antagonist equilibrium dissociation constant (Kb) between the meta and para isomers [1].

NK2 receptor antagonist bronchoconstriction tachykinin

Surmountable (Reversible) Antagonism Confirmed: Electrophilic Bromoacetamido Group Does Not Covalently Modify NK2 Receptor In Situ

Despite the presence of the electrophilic bromoacetyl warhead, compound 17 (meta-bromoacetamido) and its positional isomers (16 and 18) produced surmountable antagonism of the NK2 agonist [β-Ala8]-NKA(4-10), with the maximum agonist response (96.7 ± 0.3% of control) not significantly (P > 0.05) inhibited by any test compound [1]. This experimental evidence demonstrates that the bromoacetamido group in the meta (as well as ortho and para) position is not positioned within covalent bonding distance of any nucleophilic residue in the NK2 receptor binding pocket, establishing these compounds as reversible pharmacological antagonists rather than irreversible affinity labels [1].

covalent probe wash-resistant binding irreversible antagonism

Steric Bulk of the meta-Bromoacetamido Group Drives Potency Reduction Relative to Smaller Substituents (Class-Level SAR Inference)

A class-level SAR analysis across the 17-compound N-methylbenzamide series reveals that the reduced NK2 antagonist potency of the meta-bromoacetamido derivative (pKb < 8.0) relative to amino-substituted analogues (meta-NH2: pKb = 9.4 ± 0.4) and the unsubstituted compound (pKb = 9.5) is attributable to the increased steric bulk of the bromoacetamido group rather than electronic effects, since both electron-withdrawing (fluoro) and electron-releasing (amino) substituents maintain high potency [1]. This sterically-driven potency attenuation is specific to the meta position and provides a rational basis for selecting this compound as a negative-control probe where minimal NK2 receptor engagement is desired [1].

structure-activity relationship steric tolerance ligand design

Differentiation from Simpler Bromoacetyl Benzamide Scaffolds: The N-Methyl-N-Phenyl Moiety Confers NK2 Receptor Targeting Specificity

Simpler bromoacetyl benzamides lacking the N-methyl-N-phenyl substitution (e.g., 3-[(2-bromoacetyl)amino]benzamide, CAS 140215-77-6) are generic electrophilic probes with no demonstrated receptor subtype selectivity [2]. In contrast, the N-methyl-N-phenylbenzamide scaffold of the target compound is derived from the known NK2-selective antagonist pharmacophore SR 48,968 (pKb = 9.1), and the entire series of 17 N-methylbenzamide analogues was specifically designed to maintain NK2 receptor recognition while varying electrophilic warhead identity and position [1]. This scaffold-based targeting differentiates the compound from non-selective bromoacetyl probes and supports its procurement for NK2 receptor-focused chemical biology applications [1].

target specificity scaffold comparison receptor subtype selectivity

Optimal Application Scenarios for Procuring 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide Based on Quantitative Evidence


Negative Control Probe in NK2 Receptor Structure-Activity Relationship (SAR) Studies

When screening N-methylbenzamide analogue libraries for NK2 receptor antagonism, this meta-bromoacetamido compound (pKb < 8.0) serves as an ideal low-activity control against high-potency comparators such as the para-fluoro analogue (pKb = 9.7) or the unsubstituted lead (pKb = 9.5), enabling researchers to establish a potency baseline for sterically-hindered meta substituents while maintaining the same core pharmacophore scaffold [1].

Positional Isomer Comparison in Electrophilic Warhead Placement Studies

The quantifiable pKb differences across the ortho, meta, and para bromoacetamido isomers (all three: pKb < 8.0 for ortho and meta; pKb = 8.3 for para) make this compound essential for experiments investigating how warhead geometry influences receptor binding pocket engagement, as the meta isomer uniquely combines a reactive bromoacetyl group with a position that precludes both high-affinity binding and covalent modification of the NK2 receptor [1].

Pharmacological Tool for Studying Reversible vs. Irreversible Antagonism Mechanisms

The experimental confirmation that the meta-bromoacetamido group does not produce wash-resistant inhibition (P > 0.05 vs. control, surmountable by agonist) positions this compound as a definitive reversible antagonist control in washout experiments designed to distinguish covalent from non-covalent binding modes at the NK2 receptor, in contrast to true affinity labels that exhibit persistent receptor inactivation [1].

Starting Material for Conjugate Probe Synthesis Targeting Non-NK2 Proteins

Because the meta-bromoacetamido warhead is demonstrated to be unreactive toward the NK2 receptor binding site nucleophiles, this compound may be preferentially selected as a precursor for synthesizing bivalent or conjugate probes directed at alternative protein targets, where the N-methyl-N-phenylbenzamide scaffold serves as a pharmacokinetic modulating group rather than a primary targeting element [1].

Quote Request

Request a Quote for 3-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.